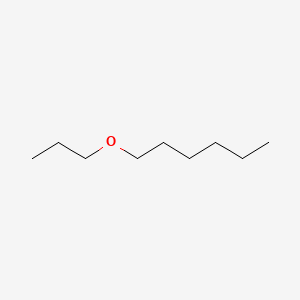
1-Propoxyhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propoxyhexane, also known as hexyl propyl ether, is an organic compound with the molecular formula C9H20O. It is a colorless liquid that belongs to the class of ethers, characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is used in various industrial applications due to its solvent properties and chemical stability .
Vorbereitungsmethoden
1-Propoxyhexane can be synthesized through several methods, with the Williamson Ether Synthesis being one of the most common. In this method, an alkyl halide (such as propyl bromide) reacts with a sodium alkoxide (such as sodium hexoxide) to form the ether. The reaction typically occurs under reflux conditions in an aprotic solvent like tetrahydrofuran (THF) .
Reaction:
C6H13ONa+C3H7Br→C9H20O+NaBr
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process .
Analyse Chemischer Reaktionen
1-Propoxyhexane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions are less common for ethers, but under specific conditions, they can be reduced to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Major Products:
- Aldehydes
- Carboxylic acids
- Alkyl chlorides
Wissenschaftliche Forschungsanwendungen
1-Propoxyhexane is utilized in various scientific research applications:
Chemistry: It serves as a solvent in organic synthesis and analytical chemistry due to its ability to dissolve a wide range of compounds.
Biology: Its solvent properties make it useful in the extraction and purification of biological molecules.
Medicine: While not directly used as a drug, it can be involved in the synthesis of pharmaceutical intermediates.
Industry: It is employed in the formulation of coatings, adhesives, and cleaning agents.
Wirkmechanismus
The mechanism of action of 1-Propoxyhexane primarily involves its role as a solvent. It interacts with solute molecules through van der Waals forces and dipole-dipole interactions, facilitating the dissolution process. In chemical reactions, it can act as a medium that stabilizes reactive intermediates and transition states, thereby influencing reaction rates and outcomes .
Vergleich Mit ähnlichen Verbindungen
1-Propoxyhexane can be compared with other ethers such as:
Diethyl ether (C4H10O): A common laboratory solvent with a lower boiling point and higher volatility.
Tetrahydrofuran (C4H8O): A cyclic ether with excellent solvent properties, often used in polymer chemistry.
1-Butoxybutane (C8H18O): Another linear ether with similar solvent properties but different molecular weight and boiling point.
Uniqueness: this compound’s unique combination of molecular weight, boiling point, and solvent properties makes it suitable for specific applications where other ethers may not be as effective .
Eigenschaften
CAS-Nummer |
53685-78-2 |
|---|---|
Molekularformel |
C9H20O |
Molekulargewicht |
144.25 g/mol |
IUPAC-Name |
1-propoxyhexane |
InChI |
InChI=1S/C9H20O/c1-3-5-6-7-9-10-8-4-2/h3-9H2,1-2H3 |
InChI-Schlüssel |
JLQBXJSLMWXEFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



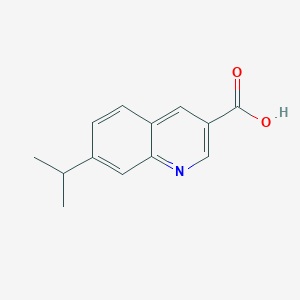

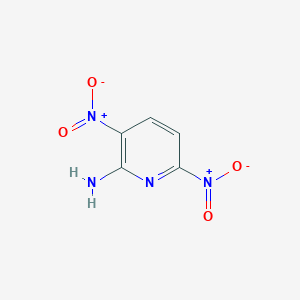

![Hydroxylamine,O-[(5-fluoro-2-pyridinyl)methyl]-](/img/structure/B12279961.png)
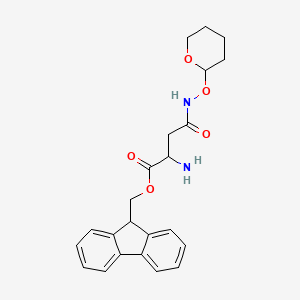
![O8-benzyl O3-methyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B12279966.png)
![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-amino-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12279969.png)
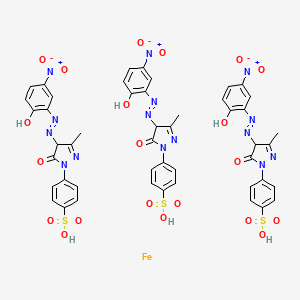
![1,7,7-Trimethyl-3-morpholin-4-ylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12279982.png)

![3-Ethyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B12280000.png)
![(1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one](/img/structure/B12280012.png)
